3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
説明
特性
IUPAC Name |
3-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N3O3/c1-19-17-25(34)26(28(35)33(19)18-24-3-2-16-36-24)27(20-4-6-21(29)7-5-20)32-14-12-31(13-15-32)23-10-8-22(30)9-11-23/h2-11,16-17,27,34H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORCBXLLHGRHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 458.53 g/mol. The structure features a piperazine ring, which is known for enhancing the pharmacological profile of various compounds, particularly in neuropharmacology.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have shown promising results in inhibiting tumor growth through various mechanisms, including:
- DNA Interaction : Many piperazine derivatives interact with DNA, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Certain analogs have been shown to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
Neuropharmacological Effects
Compounds containing piperazine rings are often investigated for their effects on the central nervous system. The presence of the fluorophenyl group may enhance the binding affinity to neurotransmitter receptors, potentially leading to:
- Antidepressant Activity : Similar compounds have been reported to exhibit antidepressant-like effects in animal models, likely due to modulation of serotonin and norepinephrine levels .
- Anxiolytic Properties : Some studies suggest that derivatives can reduce anxiety-like behaviors in rodent models, indicating a potential for treating anxiety disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The following table summarizes key findings related to SAR:
Case Studies
- In Vitro Studies : A study demonstrated that similar compounds showed IC50 values less than 10 µM against various cancer cell lines, indicating potent cytotoxicity .
- Animal Model Trials : In vivo studies using rodent models have illustrated significant reductions in tumor size following treatment with structurally similar piperazine derivatives, supporting the potential use of this compound in cancer therapy .
類似化合物との比較
Comparison with Similar Compounds
Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Key Observations:
Piperazine Substitutions: Piperazine-containing derivatives (e.g., ) often target central nervous system (CNS) receptors or enzymes due to their ability to cross the blood-brain barrier. The target compound’s bis(4-fluorophenyl)piperazine group may enhance binding affinity compared to mono-substituted analogs .
Fluorophenyl Groups :
- Fluorine atoms enhance metabolic stability and lipophilicity. The 4-fluorophenyl group in the target compound may offer superior target engagement compared to 3-fluorophenyl analogs () due to steric and electronic effects .
Furan-2-ylmethyl Group :
- The furan moiety could influence solubility and metabolic stability. In , furan-containing derivatives (e.g., 4q) demonstrated moderate analgesic activity but higher toxicity, suggesting a trade-off between efficacy and safety .
Biological Activity Trends: Pyridin-2(1H)-ones with bulky substituents (e.g., diaryl groups in ) show high target potency but poor pharmacokinetics. The target compound’s balance of polar (hydroxy, piperazine) and nonpolar (fluorophenyl, methyl) groups may mitigate this issue .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?
The compound can be synthesized via multi-step routes involving condensation, alkylation, and cyclization reactions. For example, method C (yielding 23%) and method D (36%) involve furan-2-ylmethyl incorporation and fluorophenyl-piperazine coupling . To improve yields:
- Optimize stoichiometry of fluorophenyl-piperazine intermediates.
- Use catalysts (e.g., Pd-based) for cross-coupling steps.
- Monitor reaction progress via TLC/HPLC under inert conditions.
Q. How should spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?
- 1H/13C NMR : Assign peaks for the furan-2-ylmethyl group (δ 6.2–7.4 ppm for protons; δ 110–150 ppm for carbons) and the 4-hydroxy-6-methylpyridin-2(1H)-one moiety (δ 2.4 ppm for methyl; δ 160–170 ppm for carbonyl) .
- 19F NMR : Identify fluorine environments in the 4-fluorophenyl groups (δ -115 to -120 ppm) .
- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
Q. What experimental designs are suitable for preliminary pharmacological screening (e.g., analgesic activity)?
Use randomized block designs with split-split plots to account for variables like dose, administration route, and animal strain (e.g., Sprague-Dawley rats).
- Thermal nociception assays : Employ hot-plate tests with GraphPad Prism for statistical analysis (ANOVA, post-hoc Tukey) .
- Include positive controls (e.g., morphine) and vehicle groups.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Data collection : Use high-resolution (≤1.0 Å) data from synchrotron sources.
- Refinement : Apply SHELXL for small-molecule refinement, focusing on disordered fluorophenyl/piperazine groups. Use ORTEP-3 for visualizing anisotropic displacement parameters .
- Validation : Check using R-factors (<5%) and electron density maps for hydrogen bonding (e.g., 4-hydroxy to pyridinone oxygen) .
Q. What computational methods analyze the conformational flexibility of the piperazine ring?
- Puckering coordinates : Apply Cremer-Pople parameters to quantify ring distortion (e.g., Q = 0.5–0.7 Å for chair-boat transitions) .
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess energy barriers between conformers .
Q. How should environmental fate studies be designed to assess the compound’s stability?
- Hydrolysis/photolysis : Use OECD Guideline 111 (aqueous stability at pH 4–9, 25–50°C).
- Biotic degradation : Employ soil microcosms with LC-MS/MS quantification .
- QSAR models : Predict bioaccumulation using logP (estimated >3.0) and molecular weight (>500 g/mol) .
Q. How can contradictory pharmacological data (e.g., efficacy vs. toxicity) be reconciled?
- Dose-response curves : Identify therapeutic windows using Hill slopes and EC50/LC50 ratios.
- Mechanistic studies : Perform kinase profiling or CYP450 inhibition assays to clarify off-target effects .
- Meta-analysis : Compare results across models (e.g., murine vs. human cell lines) with precision bands to quantify variability .
Methodological Tables
Q. Table 1. Key Spectroscopic Parameters
| Technique | Critical Assignments | Reference |
|---|---|---|
| 1H NMR | Furan-2-ylmethyl (δ 6.2–7.4 ppm) | |
| 19F NMR | 4-Fluorophenyl (δ -115 ppm) | |
| IR | Hydroxyl stretch (3250 cm⁻¹) |
Q. Table 2. Crystallographic Refinement Workflow
| Step | Software/Tool | Parameters |
|---|---|---|
| Data Integration | SHELXS | Rint < 0.05 |
| Refinement | SHELXL | R1 < 0.05, wR2 < 0.12 |
| Visualization | ORTEP-3 | Anisotropic displacement ellipsoids |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
